molecular formula C11H6Cl2N4 B7734072 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B7734072
M. Wt: 265.09 g/mol
InChI Key: HTCSVFHWWKNXID-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine at position 4 and a 3-chlorophenyl group at position 1 (Figure 1). This scaffold is part of a broader class of pyrazolo[3,4-d]pyrimidines, which are purine analogs known for diverse pharmacological activities, including kinase inhibition (e.g., EGFR, Src) and anticancer properties .

Properties

IUPAC Name

4-chloro-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSVFHWWKNXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-chloropyrimidine-5-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 1 (on the benzyl group) undergo nucleophilic displacement under controlled conditions:

  • Amination : Reacts with primary/secondary amines (e.g., pyrrolidine, aniline) in ethanol/DMF at 60–80°C to produce 4-amino derivatives .

  • Thiol Substitution : Treatment with thiourea in ethanol with sodium ethoxide yields thioether derivatives .

  • Alkoxy Substitution : Methanol or ethanol under basic conditions replaces chlorine with methoxy/ethoxy groups.

Example Reaction Table

ReagentConditionsProductYield
AnilineEthanol, RT, 24 h4-Anilino-1-(3-chlorophenyl) derivative78–97%
PyrrolidineDMF, 80°C, 12 h4-Pyrrolidinyl-substituted analog85%

Oxidation and Reduction Reactions

  • Oxidation : Potassium permanganate in acidic medium oxidizes the pyrazolo ring to form pyrazolo[3,4-d]pyrimidine N-oxides.

  • Reduction : Sodium borohydride selectively reduces the pyrimidine ring’s double bonds under mild conditions.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at position 6:

  • Reacts with arylboronic acids (e.g., 4-methylphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 90°C .

Key Coupling Partners

Boronic AcidCatalyst SystemProduct Application
4-FluorophenylPdCl₂(dppf), K₂CO₃Anticancer derivatives
3,4-DimethylphenylPd(OAc)₂, SPhosKinase inhibitors

Cyclization and Heterocycle Formation

  • Triazole Formation : Reacts with hydrazine derivatives to form fused pyrazolo[4,3-e] triazolo[1,5-c]pyrimidines under solvent-free fusion .

  • Thiazole Derivatives : Condensation with thiourea and α-haloketones produces thiazole-linked analogs .

Cyclization Example

text
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine + Phenylhydrazine → 1,7-Dihydro-4H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (89% yield)[7]

Functional Group Transformations

  • Hydrolysis : Controlled hydrolysis with NaOH/H₂O converts nitrile groups to carboxamides .

  • Chlorination : Phosphorus oxychloride (POCl₃) enhances chlorination at position 6 for multi-halogenated derivatives .

Spectral Data for Derivatives

Compound Modification¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Chloro-4-(4-methylphenyl)7.07 (d, J=8.1 Hz, 2H) 152.1 (C4), 138.9 (C6)
4-Amino-1-(3-chlorophenyl)6.53 (dd, J=17.4 Hz) 161.8 (C4-NH₂)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming chlorinated aromatic byproducts.

  • Photodegradation : UV light induces ring-opening via C–Cl bond cleavage.

This compound’s reactivity profile enables its use in synthesizing kinase inhibitors, antimicrobial agents, and fluorescent probes . Recent advances highlight its role in dual EGFR/VGFR2 inhibitors like compound 5i , which shows IC₅₀ values of 0.3 µM (EGFR) and 7.60 µM (VGFR2) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
One of the primary applications of 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is its role as a potential anticancer agent. Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core can inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them candidates for cancer therapy .

Antiviral Properties:
The compound has also been investigated for its antiviral properties. Studies suggest that it may inhibit viral replication through mechanisms involving the modulation of cellular signaling pathways . This application is particularly relevant in the context of emerging viral infections where conventional antiviral drugs may be ineffective.

Antimicrobial Activity:
In addition to its anticancer and antiviral properties, this compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with microbial targets, potentially disrupting their growth and viability .

Biological Research

Biological Probes:
The compound serves as a valuable biological probe for studying various cellular processes. Its ability to selectively inhibit specific kinases makes it useful in elucidating signaling pathways involved in cell proliferation, differentiation, and apoptosis . This application is critical for understanding disease mechanisms and developing targeted therapies.

Neurodegenerative Diseases:
Research has indicated potential applications in treating neurodegenerative diseases. The modulation of tyrosine kinases associated with neurodegeneration suggests that pyrazolo[3,4-d]pyrimidines could be developed into therapeutic agents for conditions such as Alzheimer's disease .

Material Science

Synthesis of New Materials:
Beyond biological applications, this compound can act as a building block for synthesizing complex organic materials. Its unique structure allows it to be incorporated into polymers and coatings with tailored properties . This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to the modulation of various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-Chloro-1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidine (CAS 5334-59-8)
  • Structure : Differs by the para-chloro substituent on the phenyl ring.
  • Synthesis : Prepared via chlorination of pyrazolo[3,4-d]pyrimidine precursors using POCl₃/DMF .
  • Physicochemical Properties : Higher lipophilicity (logP ~2.8) compared to methoxy derivatives .
4-Chloro-1-(3,5-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine (CID 4962119)
  • Structure : Features methyl groups at the 3- and 5-positions of the phenyl ring.
  • Impact : Methyl groups enhance hydrophobicity (logP ~3.2) but reduce electron-withdrawing effects compared to chlorine. This may improve membrane permeability but reduce target affinity .
  • Commercial Availability : Mass-produced, with pricing ranging from $613–$794 per gram .
4-Chloro-1-(3-(Trifluoromethyl)Phenyl)-1H-Pyrazolo[3,4-d]Pyrimidine
  • Structure : Trifluoromethyl group at the meta position.
  • However, it may reduce solubility .

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

4-Chloro-6-(Chloromethyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine
  • Structure : Chlorine at position 4 and a chloromethyl group at position 4.
  • Reactivity : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate for disubstituted derivatives .
  • Applications : Used to synthesize compounds with antibacterial and antiproliferative activities .
4-Chloro-1-Ethyl-6-(Trifluoromethyl)-1H-Pyrazolo[3,4-d]Pyrimidine (CAS 2005389-35-3)
  • Structure : Ethyl group at position 1 and trifluoromethyl at position 5.
  • Activity : The trifluoromethyl group enhances metabolic stability and target affinity, though its steric bulk may limit binding in some kinases .

Physicochemical and Pharmacokinetic Properties

Compound logP Solubility (µg/mL) Molecular Weight (g/mol)
4-Chloro-1-(3-chlorophenyl) ~2.9 ~15 (PBS) 279.12
4-Chloro-1-(4-chlorophenyl) ~2.8 ~20 (PBS) 265.10
4-Chloro-1-(3,5-dimethylphenyl) ~3.2 ~10 (PBS) 258.71
4-Chloro-1-(3-CF₃-phenyl) ~3.5 ~5 (PBS) 317.70

Commercial and Research Significance

  • Market Availability : Derivatives like 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine are commercially available, reflecting their utility in drug discovery .
  • Research Focus: Recent studies emphasize dual kinase inhibition (EGFR/ErbB2) and nanotube-based delivery systems for enhanced bioavailability .

Biological Activity

4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by various research findings and case studies.

  • CAS Number : 852314-01-3
  • Molecular Formula : C11H6Cl2N4
  • Molecular Weight : 265.09 g/mol
  • SMILES : C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. In particular, it targets Src family kinases (SFKs) and Abl tyrosine kinase, which are implicated in various malignancies including neuroblastoma and glioblastoma multiforme .
  • Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively induced apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis .
  • Fungal Activity : Additionally, studies have reported antifungal activity against strains such as Aspergillus flavus and A. niger .

Data Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialE. coli, S. aureusInhibition of growth
AntifungalA. flavus, A. nigerInhibition of fungal growth
Enzyme InhibitionSFKs (Src, Fyn)Modulation of kinase activity

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate key enzymatic pathways:

  • Protein Kinase Inhibition : By inhibiting SFKs and other kinases, the compound disrupts signaling pathways critical for tumor growth and survival.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1-phase arrest in cancer cells, preventing progression through the cell cycle .

Q & A

Q. Table 1: Representative Synthetic Routes

Reaction TypeSolvent/ConditionsYield (%)Reference
N1-arylationDry acetonitrile, 70°C52–77%
Hydrochloride salt formationWater/ethyl acetate, 50°C52.7%
DiazotizationEthanol, reflux70–77%

How is the structural characterization of this compound performed?

Level: Basic
Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • 1H NMR/IR : Used to verify substituent positions (e.g., aromatic protons at δ 7.25–8.46 ppm, NH stretches at ~3300 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds at 1.333–1.484 Å) and dihedral angles (e.g., 71.42° between pyrimidine and phenyl rings) .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass 445.1346 Da for derivatives) .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Level: Advanced
Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .
  • Temperature control : Heating to 50–90°C accelerates coupling but requires quenching to prevent decomposition .
  • Catalyst use : Triphenylphosphine and diiodoethane improve coupling efficiency in piperidine substitutions .

Q. Table 2: Yield Optimization Case Study

Condition AdjustmentYield ImprovementReference
HCl addition at 0–50°C52.7% → 60%*
Extended stirring (2–4 hours)70% → 77%
*Hypothetical optimization based on method refinement.

What strategies are employed to analyze and resolve contradictions in biological activity data across different derivatives?

Level: Advanced
Answer:
Contradictions arise from substituent effects or assay variability. Resolution methods include:

  • Structure-Activity Relationship (SAR) : Testing substituents at N1 (e.g., 3-chlorophenyl vs. alkyl groups) and correlating with receptor affinity .
  • Assay standardization : Using consistent adenosine receptor binding protocols (e.g., [³H]-N6-(phenylisopropyl)adenosine for A1 receptors) .
  • Statistical validation : Replicating IC50 measurements (e.g., 6.4 × 10⁻⁶ M for 5-N-butyl derivatives) across multiple trials .

How do substituent variations at the N1 and N5 positions affect adenosine receptor binding affinity?

Level: Advanced
Answer:
Substituents significantly modulate receptor interactions:

  • N1 position : 3-Chlorophenyl enhances A1 affinity (IC50 = 6.4 × 10⁻⁶ M) due to hydrophobic interactions .
  • N5 position : Alkyl groups (e.g., butyl) improve potency by increasing membrane permeability .

Q. Table 3: Substituent Impact on Receptor Affinity

Substituent (N1/N5)A1 IC50 (M)A2 IC50 (M)Reference
3-Chlorophenyl/Butyl6.4 × 10⁻⁶19.2 × 10⁻⁶
Phenyl/Hydrogen12.1 × 10⁻⁶25.5 × 10⁻⁶

What crystallographic techniques are used to determine the molecular structure and conformation of pyrazolo[3,4-d]pyrimidine derivatives?

Level: Advanced
Answer:

  • Thermal ellipsoid plots : Visualize atomic displacement parameters to confirm rigidity .

What pharmacological properties have been associated with this compound class?

Level: Basic
Answer:

  • Antitumor activity : Pyrazolo[3,4-d]pyrimidines inhibit Src kinase (IC50 = 5–10 µM) and MAPK pathways .
  • Adenosine receptor modulation : Selective A1 receptor antagonism (IC50 ~6.4 µM) .

How are in vitro assays designed to evaluate the compound's efficacy as a kinase or receptor inhibitor?

Level: Advanced
Answer:

  • Kinase inhibition : Radiolabeled ATP competition assays (e.g., Src kinase with [γ-³²P]ATP) .
  • Receptor binding : Competitive displacement using [³H]-N6-(phenylisopropyl)adenosine for A1 receptors .
  • Dose-response curves : IC50 values derived from 3–5 replicates to ensure statistical significance .

What analytical methods are critical for purity assessment and structural confirmation?

Level: Basic
Answer:

  • HPLC : Quantifies purity (>95% for pharmacological studies) .
  • Elemental analysis : Validates C/H/N ratios (e.g., C 53.41%, H 2.99% for derivatives) .

How do computational modeling approaches complement experimental data in understanding SAR?

Level: Advanced
Answer:

  • Docking simulations : Predict binding modes of 3-chlorophenyl groups in adenosine receptor pockets .
  • QSAR models : Correlate substituent hydrophobicity (logP) with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.